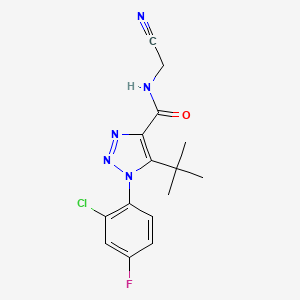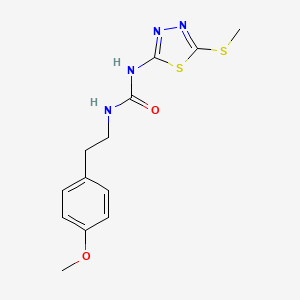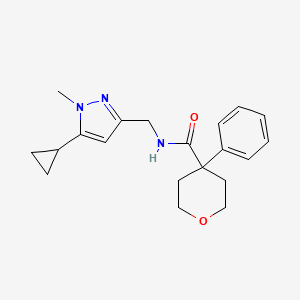![molecular formula C15H10Cl2N4O2S B2836833 N-(3,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 898650-93-6](/img/structure/B2836833.png)
N-(3,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H10Cl2N4O2S and its molecular weight is 381.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound N-(3,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, due to its complex structure, has been a subject of interest in the synthesis and characterization of various derivatives with potential pharmacological applications. For instance, a study focused on synthesizing and characterizing different 1,3,4-oxadiazole and acetamide derivatives, evaluating their antibacterial and anti-enzymatic potential supported by hemolytic activity studies. The synthesis involved creating a new series of N-substituted derivatives with multifunctional moieties, where compounds were analyzed for their antibacterial efficacy against gram-negative and gram-positive bacteria, and enzyme inhibition potential, revealing specific compounds as good inhibitors of gram-negative bacterial strains with low potential against the lipoxygenase enzyme (K. Nafeesa et al., 2017).
Vibrational Spectroscopy and Quantum Computational Studies
Vibrational spectroscopic studies, including Raman and Fourier transform infrared spectroscopy, paired with density functional theory calculations, have been employed to characterize the antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl] acetamide. These studies explored the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, providing insights into the stability conferred by stereo-electronic interactions, as illustrated by natural bond orbital analysis and vibrational spectral analysis. Furthermore, Hirshfeld surface analysis offered an understanding of intermolecular contacts within the crystal structure, highlighting the role of intramolecular and intermolecular contacts due to amino pyrimidine substitutions (S. J. Jenepha Mary et al., 2022).
Biological Screening for Pharmaceutical Applications
Another facet of research on this compound and its derivatives involves biological screening for potential pharmaceutical applications. For example, a study on the synthesis, characterization, and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrated activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating potential for therapeutic use in treating conditions related to enzyme dysregulation (A. Rehman et al., 2013).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2S/c16-10-4-11(17)6-12(5-10)19-13(22)8-24-15-21-20-14(23-15)9-2-1-3-18-7-9/h1-7H,8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRVVDKIUHJUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2836756.png)
![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetohydrazide](/img/structure/B2836758.png)
![4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde](/img/structure/B2836759.png)
![1-(4-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2836760.png)


![3-[(E)-2-pyridin-3-ylethenyl]-1H-quinoxalin-2-one](/img/structure/B2836764.png)

methanone](/img/structure/B2836766.png)
![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2836767.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2836768.png)

